molecular formula C19H17FN2O3 B2506325 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 953177-37-2

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Katalognummer: B2506325
CAS-Nummer: 953177-37-2
Molekulargewicht: 340.354
InChI-Schlüssel: YJAJOBOAJLCWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure, which incorporates both a 1,2-oxazole (isoxazole) heterocycle and a 4-fluorophenyl moiety, is a common pharmacophore found in compounds active on the central nervous system . The specific placement of the fluorine atom on the phenyl ring and the 2-methoxybenzyl group on the acetamide nitrogen is designed to influence the compound's electronic properties, lipophilicity, and potential binding affinity for biological targets, thereby modulating its activity and metabolic stability . Compounds featuring the 1,2-oxazole scaffold and fluorophenyl groups are frequently investigated for their potential as allosteric modulators of various receptor families, such as metabotropic glutamate (mGlu) receptors . Furthermore, structurally similar molecules with fluorophenyl and methoxyphenyl components have demonstrated promising in vitro anticancer activities in research settings, such as inhibiting cell proliferation and inducing apoptosis in cancer cell lines, for instance, through mechanisms involving the induction of oxidative stress and suppression of signaling pathways like Notch-AKT . This reagent is provided exclusively for use in non-clinical laboratory research to aid in target identification, structure-activity relationship (SAR) studies, and preliminary mechanistic investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-5-3-2-4-14(17)12-21-19(23)11-16-10-18(25-22-16)13-6-8-15(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAJOBOAJLCWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hantzsch Oxazole Synthesis

The Hantzsch method remains the most reliable route for 1,2-oxazole formation. For the 5-(4-fluorophenyl) substitution, the following steps are proposed:

  • Preparation of α-Halo Ketone :
    Reaction of 4-fluorophenylacetyl chloride with bromine in acetic acid yields 2-bromo-1-(4-fluorophenyl)ethan-1-one. This intermediate is highly reactive and requires careful handling under inert conditions.
  • Cyclization with an Amide :
    Treatment of the α-halo ketone with acetamide in the presence of a base such as sodium hydride facilitates nucleophilic substitution and subsequent cyclodehydration. The reaction proceeds optimally in tetrahydrofuran (THF) at 60°C, producing the 1,2-oxazole ring.

Key Considerations :

  • Excess bromine may lead to dihalogenation byproducts, necessitating stoichiometric control.
  • Sodium hydride’s moisture sensitivity mandates anhydrous conditions, as highlighted in analogous syntheses.

Alternative Cycloaddition Approaches

  • 1,3-Dipolar Cycloaddition :
    Reacting a nitrile oxide (generated in situ from 4-fluorobenzaldehyde oxime) with acetylene derivatives offers a regioselective pathway. However, this method risks regioisomer formation unless directing groups are employed.
  • Photochemical Cyclization :
    UV irradiation of β-ketoamides in the presence of iodine can induce oxazole formation, though scalability remains a limitation.

Synthesis of the Acetamide Side Chain

Carboxylic Acid Activation

The acetamide moiety is introduced via coupling between 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid and 2-methoxybenzylamine:

  • Acid Chloride Formation :
    Treating the carboxylic acid with thionyl chloride (SOCl₂) in dimethylacetamide at -15°C yields the corresponding acid chloride. This method minimizes side reactions compared to phosphorus-based reagents.
  • Amide Coupling :
    Reacting the acid chloride with 2-methoxybenzylamine in dichloromethane (DCM) at 0°C in the presence of triethylamine affords the target acetamide. Phase-transfer catalysts like tetrabutylammonium hydrogensulfate enhance reaction rates.

Optimization Data :

Parameter Condition Yield (%)
Solvent Dichloromethane 78
Catalyst None 45
Catalyst TBAB (0.5 g) 82
Temperature 0°C 82
Temperature 25°C 65

Direct Coupling Using Carbodiimides

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF enables a one-pot coupling at room temperature. This method avoids handling corrosive acid chlorides but requires rigorous drying.

Functional Group Modifications

Fluorophenyl Substitution

The 4-fluorophenyl group is introduced early in the synthesis via:

  • Friedel-Crafts Acylation :
    Reaction of fluorobenzene with acetyl chloride in the presence of AlCl₃ yields 4-fluoroacetophenone, which is subsequently brominated.
  • Suzuki-Miyaura Coupling :
    For late-stage diversification, palladium-catalyzed coupling of an oxazole boronic ester with 4-fluorophenyl iodide offers flexibility.

Methoxy Group Installation

The 2-methoxybenzylamine is prepared by:

  • Reductive Amination :
    Condensation of 2-methoxybenzaldehyde with ammonium acetate followed by sodium cyanoborohydride reduction.
  • Gabriel Synthesis :
    Alkylation of phthalimide with 2-methoxybenzyl bromide, followed by hydrazinolysis.

Integrated Synthetic Pathways

Linear Synthesis Route

  • Synthesize 5-(4-fluorophenyl)-1,2-oxazole-3-acetic acid via Hantzsch cyclization.
  • Convert to acid chloride and couple with 2-methoxybenzylamine.
  • Purify by recrystallization from ethyl acetate/hexane.

Overall Yield : 62% (four steps).

Convergent Synthesis Route

  • Prepare 2-methoxybenzylamine and 5-(4-fluorophenyl)-1,2-oxazole-3-acetic acid separately.
  • Couple via EDC/HOBt in DMF.
  • Purify by column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Overall Yield : 68% (three steps).

Critical Analysis of Methodologies

Chirality Considerations

Though the target molecule lacks stereocenters, analogous syntheses emphasize the importance of optical purity in intermediates. Racemic byproducts from Hantzsch cyclization must be monitored via chiral HPLC.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Wirkmechanismus

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several derivatives in the evidence, differing in substituents, heterocyclic cores, and linkage types. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Structural Differences Evidence ID
2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide C₁₉H₁₇FN₂O₃ 340.35 5-(4-Fluorophenyl)isoxazole, N-(2-methoxybenzyl) Reference compound for comparison. N/A
2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide C₂₅H₂₈FN₃O₃ 437.515 Piperidine core, 4-methoxybenzyl group Bulky piperidine linker; stereocenters at C3 and C4.
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide C₂₂H₃₀FN₃O₃ 403.50 Cyclohexylamino-propyl group, methoxy linkage Methoxy linker instead of direct acetamide; increased steric bulk.
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone core, 4-chlorophenyl group Chlorine substituent; oxadiazolidinone replaces isoxazole.
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide C₁₅H₁₂FN₃O₃S 333.34 Sulfanyl linkage, oxadiazole core Sulfur bridge; oxadiazole heterocycle.
N-(4-Fluorobenzyl)-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]thio]acetamide C₁₅H₁₃FN₄O₃S 348.35 4-Fluorobenzyl group, oxadiazole-thio linkage Thioether bridge; oxadiazole core.

Key Trends and Implications

The oxadiazolidinone in adds a carbonyl group, enhancing polarity but reducing membrane permeability compared to isoxazoles.

Substituent Effects: Fluorine vs. Chlorine: Fluorine (in the target compound) increases electronegativity and metabolic stability compared to chlorine (), which enhances lipophilicity but may raise toxicity risks .

Pharmacological and Physicochemical Properties (Inferred)

  • Lipophilicity : The fluorophenyl group (logP ~2.5) and methoxybenzyl moiety increase hydrophobicity, favoring blood-brain barrier penetration.
  • Metabolic Stability : Fluorine and methoxy groups reduce oxidative metabolism, as seen in related compounds .
  • Synthetic Accessibility : Compounds with simpler linkages (e.g., direct acetamide) are more synthetically straightforward than those requiring heterocyclic coupling (e.g., ) .

Biologische Aktivität

The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a member of the oxazole class, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H18F1N3O2C_{17}H_{18}F_{1}N_{3}O_{2}. It features an oxazole ring, a methoxyphenyl group, and a fluorophenyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide exhibit significant antimicrobial properties. For instance:

  • Gram-positive bacteria : The compound demonstrated moderate activity against strains such as Bacillus subtilis and Staphylococcus aureus.
  • Gram-negative bacteria : It showed varying degrees of effectiveness against Escherichia coli and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains:

  • Candida albicans : MIC values ranged from 16.69 to 78.23 µM.
  • Fusarium oxysporum : MIC values ranged from 56.74 to 222.31 µM.

These results indicate a promising antifungal profile that warrants further investigation .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the oxazole moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in microbial growth and survival.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Screening : A study evaluated various substituted oxazoles and found that modifications to the phenyl groups significantly influenced their antimicrobial efficacy .
  • Therapeutic Potential : Research on similar acetamides has highlighted their potential as protease inhibitors, suggesting that compounds like 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide may also exhibit similar therapeutic effects .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves coupling the isoxazole core (5-(4-fluorophenyl)-1,2-oxazol-3-yl) with a 2-methoxyphenylmethyl acetamide moiety. Key steps include:

  • Nucleophilic substitution or amide coupling under inert atmospheres (e.g., nitrogen) to avoid side reactions like hydrolysis .
  • Use of polar aprotic solvents (e.g., DMF, DCM) with catalysts like potassium carbonate or TMSOTf to enhance reaction efficiency .
  • Monitoring via TLC or HPLC to track intermediate formation .
  • Final purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), isoxazole (δ 6.5–6.7 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 355.12) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced: How can regioselectivity challenges during isoxazole functionalization be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution on the fluorophenyl ring .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics and reducing side products .
  • Computational modeling (DFT) : Predict reactive sites on the isoxazole ring to guide synthetic design .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Screen against targets like COX-2 or kinases using AutoDock Vina, prioritizing binding energies < -7.0 kcal/mol .
  • In vitro assays : Use HEK293 cells transfected with candidate receptors (e.g., GPCRs) to measure cAMP or Ca²⁺ signaling .
  • SAR studies : Modify the methoxyphenyl or acetamide group to assess activity changes against cancer cell lines (e.g., MCF-7) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response curves : Compare IC50 values across studies (e.g., discrepancies in antiproliferative activity may arise from varying assay protocols) .
  • Metabolic stability testing : Use microsomal assays (human liver microsomes) to rule out degradation artifacts .
  • Orthogonal validation : Confirm activity via dual methods (e.g., Western blot for protein targets and qPCR for gene expression) .

Basic: What are the critical parameters for assessing in vitro toxicity?

Methodological Answer:

  • MTT/PrestoBlue assays : Measure cell viability in HepG2 or HEK293 cells at 24–72 hr exposure .
  • Selectivity index (SI) : Calculate SI = IC50(normal cells)/IC50(cancer cells); aim for SI > 3 .
  • Caspase-3/7 activation : Quantify apoptosis via luminescent assays .

Advanced: How can metabolic stability and ADME properties be optimized?

Methodological Answer:

  • LogP optimization : Adjust substituents (e.g., replace methoxy with trifluoromethyl) to target LogP 2–3 for balanced solubility/permeability .
  • Cytochrome P450 inhibition assays : Test against CYP3A4/2D6 to mitigate drug-drug interaction risks .
  • Plasma protein binding (PPB) : Use ultrafiltration to measure unbound fraction; aim for <95% binding .

Advanced: What computational tools are suitable for predicting SAR?

Methodological Answer:

  • QSAR models : Train on datasets with IC50 values and descriptors (e.g., Topological Polar Surface Area, AlogP) using Random Forest or SVM algorithms .
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability over 100 ns trajectories (GROMACS) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) .

Basic: How should researchers compare this compound with structural analogs?

Methodological Answer:

  • Pharmacophore mapping : Align analogs using MOE or Schrödinger to identify conserved features (e.g., hydrogen-bond acceptors) .
  • Bioactivity cliffs : Highlight analogs with >10-fold potency differences using public databases (ChEMBL) .
  • Thermodynamic solubility : Compare in PBS (pH 7.4) via shake-flask method .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Antioxidant additives : Use 0.01% BHT in DMSO stock solutions .
  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC for degradants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.